DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C17H14BrClN2O5 . This compound is notable for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chloroaniline with isophthaloyl chloride in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then treated with dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids
Common Reagents and Conditions
Substitution: Reagents like or in polar aprotic solvents.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with various biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylaniline
- 2,6-Dimethylaniline
- 3,5-Dimethoxy-2,6-dimethylaniline
Uniqueness
DIMETHYL 5-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 5-[(4-bromo-2-chlorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O5/c1-25-15(22)9-5-10(16(23)26-2)7-12(6-9)20-17(24)21-14-4-3-11(18)8-13(14)19/h3-8H,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYLMZILMIDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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